
Morphothiadin
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Morphothiadin involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:
- Formation of the pyrimidine core.
- Introduction of the thiazole ring.
- Addition of the morpholine moiety.
- Final esterification to obtain the ethyl ester form.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
- Use of high-purity starting materials.
- Controlled reaction conditions to minimize by-products.
- Purification steps such as recrystallization and chromatography to achieve the desired purity .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Morphothiadin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Umwandlung funktioneller Gruppen in höhere Oxidationsstufen.
Reduktion: Reduktion spezifischer funktioneller Gruppen in niedrigere Oxidationsstufen.
Substitution: Austausch funktioneller Gruppen durch andere Substituenten.
Häufige Reagenzien und Bedingungen:
Oxidation: Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktion: Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Verwendung von Nukleophilen oder Elektrophilen unter geeigneten Bedingungen.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den beteiligten funktionellen Gruppen und den verwendeten Reaktionsbedingungen ab .
Wissenschaftliche Forschungsanwendungen
Antiviral Activity Against Hepatitis B
Morphothiadin is primarily being investigated for its efficacy as an antiviral agent against HBV. It acts as a core protein allosteric modifier, which means it can alter the function of the viral core protein, thereby inhibiting viral replication. In various studies, this compound has demonstrated significant reductions in HBV DNA levels in patients with chronic hepatitis B:
- Clinical Trials : this compound has been evaluated in Phase II clinical trials. In these studies, patients receiving this compound showed a marked decline in hepatitis B surface antigen (HBsAg) and HBV DNA levels compared to placebo groups .
- Mechanism of Action : The compound disrupts the formation of viral capsids, leading to the production of non-infectious viral particles. This mechanism is crucial for reducing the viral load in infected individuals .
Safety and Tolerability
Safety profiles of this compound have been assessed in clinical settings:
- Phase II Studies : Participants reported mild to moderate treatment-emergent adverse events, such as fatigue and increased liver enzymes, which were generally manageable. Most patients completed the treatment without significant complications .
- Pharmacokinetics : The pharmacokinetic studies indicate that this compound exhibits dose-proportional absorption and distribution, making it a viable candidate for further development .
Comparative Efficacy
This compound's efficacy is often compared with existing antiviral therapies:
Drug/Compound | Phase | Efficacy |
---|---|---|
This compound (GLS4) | Phase II | Significant reduction in HBsAg and HBV DNA |
Tenofovir Disoproxil Fumarate | Phase III | High rates of undetectable HBV DNA after long-term therapy |
Entecavir | Phase III | Comparable efficacy with lower resistance rates |
The comparative studies suggest that while this compound shows promise, it may need to be used in conjunction with established therapies to enhance overall treatment outcomes .
Future Directions and Research
Ongoing research is focused on optimizing the use of this compound:
- Combination Therapies : Investigations are underway to assess the effects of combining this compound with other antiviral agents to enhance therapeutic efficacy and reduce resistance development .
- Long-term Outcomes : Future studies will aim to evaluate the long-term safety and effectiveness of this compound in diverse patient populations, including those with varying degrees of liver disease .
Wirkmechanismus
Morphothiadin exerts its effects by inhibiting the assembly of HBV core proteins. It binds to the core protein, preventing the formation of functional viral capsids. This inhibition disrupts the viral replication cycle, leading to a reduction in viral load. The molecular targets include the core protein and related pathways involved in viral assembly .
Vergleich Mit ähnlichen Verbindungen
Bay41-4109: A precursor to Morphothiadin with similar antiviral properties.
Ritonavir: Often used as a booster to enhance the plasma concentration of this compound.
Other Core Protein Assembly Modulators: Compounds with similar mechanisms of action but varying efficacy and safety profiles.
Uniqueness: this compound stands out due to its potent inhibition of both wild-type and drug-resistant HBV strains, making it a valuable candidate for antiviral therapy .
Biologische Aktivität
Morphothiadin, also known as GLS4, is a compound under investigation for its potential therapeutic effects, particularly in the treatment of chronic hepatitis B virus (HBV) infections. This article delves into its biological activity, pharmacokinetics, and clinical efficacy based on diverse research findings.
This compound functions primarily as a capsid assembly modulator for HBV. By interfering with the viral capsid assembly process, it inhibits the replication of the virus, thereby reducing viral load in infected individuals. This mechanism is crucial for managing chronic hepatitis B, especially in patients with resistant strains to conventional therapies.
Pharmacokinetics
Recent studies have highlighted the pharmacokinetic properties of this compound, emphasizing its absorption, distribution, metabolism, and excretion (ADME):
- Absorption : this compound exhibits good oral bioavailability. In preclinical studies, it showed significant absorption in both rats and dogs, with a notable liver distribution.
- Metabolism : The compound undergoes metabolic processes primarily through β-oxidation and dehydrogenation pathways. It demonstrates moderate metabolic stability in human liver microsomes.
- Excretion : The elimination half-life and clearance rates vary across species but indicate a favorable profile for sustained antiviral activity.
Case Studies and Clinical Trials
Numerous clinical trials have assessed the efficacy of this compound in treating chronic HBV:
- Phase II Trials : A randomized trial involving 232 patients evaluated the efficacy of this compound compared to standard nucleos(t)ide analogs (NAs). Results indicated a significant reduction in HBV DNA levels and HBeAg seroconversion rates among patients receiving this compound combined with NAs compared to those receiving NAs alone .
- Safety Profile : In these trials, this compound was generally well-tolerated. Common adverse effects included mild gastrointestinal disturbances. No severe adverse events were reported, affirming its safety for long-term use .
- Effectiveness Against Resistant Strains : this compound has shown promising results in patients with HBV strains resistant to lamivudine and other standard treatments. It effectively reduced viral loads and improved liver function tests .
Comparative Data on Antiviral Activity
The following table summarizes the antiviral activity of this compound compared to other emerging therapies:
Drug/Compound | Phase | Mechanism | Key Findings |
---|---|---|---|
This compound (GLS4) | Phase II | Capsid assembly modulator | Significant reduction in HBV DNA; well tolerated |
JNJ-56136379 | Phase II | Capsid assembly modulator | Effective against treatment-naïve CHB patients |
ARC-520 | Phase II | RNA interference | Dose-dependent reductions in HBsAg |
VIR-2218 | Phase II | Direct acting antiviral | Safe and well-tolerated; significant HBsAg decline |
Eigenschaften
IUPAC Name |
ethyl 4-(2-bromo-4-fluorophenyl)-6-(morpholin-4-ylmethyl)-2-(1,3-thiazol-2-yl)-1,4-dihydropyrimidine-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrFN4O3S/c1-2-30-21(28)17-16(12-27-6-8-29-9-7-27)25-19(20-24-5-10-31-20)26-18(17)14-4-3-13(23)11-15(14)22/h3-5,10-11,18H,2,6-9,12H2,1H3,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQGRDKSRFFUBBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=NC1C2=C(C=C(C=C2)F)Br)C3=NC=CS3)CN4CCOCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrFN4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1793065-08-3 | |
Record name | Morphothiadine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1793065083 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MORPHOTHIADINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8MEF6D6PS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.